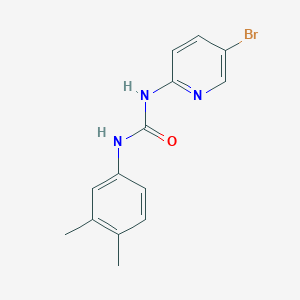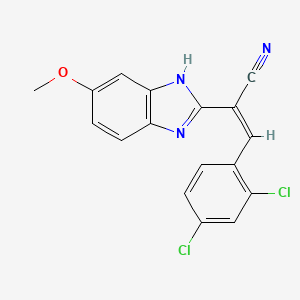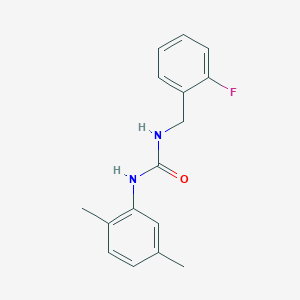
N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea, also known as BPU, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. BPU has been found to have anticancer, antifungal, and antiviral properties, making it a promising candidate for further study.
作用机制
The mechanism of action of N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cell growth and division. This compound has been found to inhibit the activity of cyclin-dependent kinases, which are important regulators of cell cycle progression.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anticancer, antifungal, and antiviral properties, this compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. This compound has also been found to have anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
One advantage of N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea is its broad spectrum of activity against cancer, fungi, and viruses. This makes it a versatile compound for use in laboratory experiments. However, this compound also has limitations, such as its low solubility in water and its potential toxicity to healthy cells. These limitations must be taken into account when designing experiments using this compound.
未来方向
There are many potential future directions for research on N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea. One area of interest is the development of this compound derivatives with improved solubility and lower toxicity. Another area of research is the investigation of this compound's mechanism of action, which could provide insights into the development of new cancer therapies. Additionally, this compound could be studied in combination with other drugs to determine if it has synergistic effects. Overall, this compound shows promise as a therapeutic agent for a variety of diseases, and further research is needed to fully understand its potential.
合成方法
N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea can be synthesized through a series of chemical reactions, starting with the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-2-pyridinecarbonyl chloride. This intermediate is then reacted with N-(3,4-dimethylphenyl)urea in the presence of a base, such as triethylamine, to yield this compound.
科学研究应用
N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea has been studied for its potential as an anticancer agent, particularly in the treatment of breast cancer. Research has shown that this compound inhibits the growth of breast cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have antifungal activity against Candida albicans, a common fungal pathogen, and antiviral activity against the influenza virus.
属性
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-9-3-5-12(7-10(9)2)17-14(19)18-13-6-4-11(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOODWMMOWHRFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [2-(3,4-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5465827.png)
![N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5465831.png)
![1-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxo-2-propanol](/img/structure/B5465834.png)
![N-(2-phenylethyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5465835.png)
![7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5465838.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-ethoxy-2-furyl)acrylonitrile](/img/structure/B5465856.png)


![3-({[4-(1-piperidinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5465878.png)
![N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5465890.png)

![4-ethoxy-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5465903.png)
![N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5465907.png)
![1'-[4-(1H-tetrazol-1-ylmethyl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5465913.png)